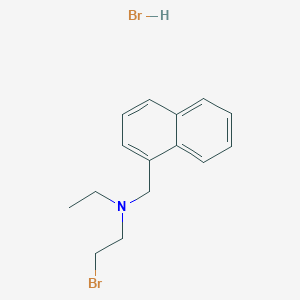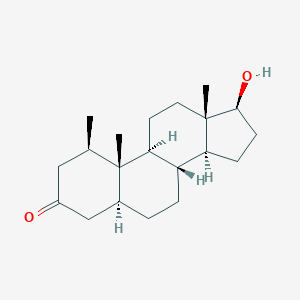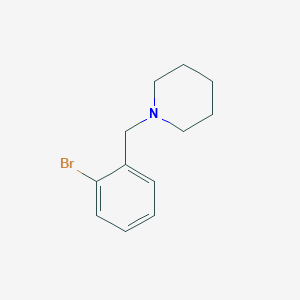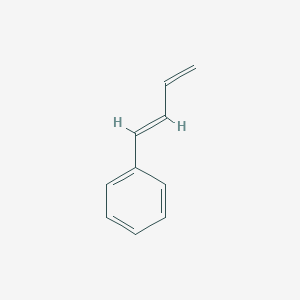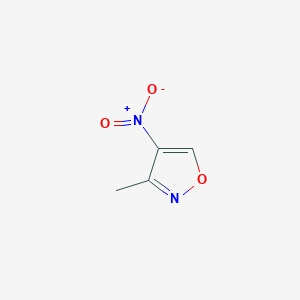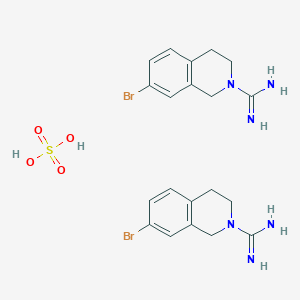
Guanisoquin sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanisoquin sulfate is a chemical compound known for its pharmacological properties. It has been studied for its potential use as a local anesthetic and its hypotensive effects, which are primarily due to catecholamine depletion and blockade of sympathetic transmission at the postganglionic level .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of guanisoquin sulfate typically involves the reaction of guanidine derivatives with quinoline compounds under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its sulfate form.
化学反应分析
Types of Reactions: Guanisoquin sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
科学研究应用
Guanisoquin sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems, particularly its anesthetic and hypotensive properties.
Medicine: It has potential therapeutic applications due to its pharmacological effects.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of guanisoquin sulfate involves its interaction with molecular targets in the body. It exerts its effects by depleting catecholamines and blocking sympathetic transmission at the postganglionic level. This leads to a reduction in blood pressure and provides local anesthetic effects by inhibiting nerve signal transmission.
Similar Compounds:
Guanidine: A simple molecule with similar pharmacological properties.
Quinoline Derivatives: Compounds with similar structural features and chemical reactivity.
Uniqueness: this compound is unique due to its combined properties of guanidine and quinoline, which provide it with distinct pharmacological effects. Its ability to act as both a local anesthetic and a hypotensive agent sets it apart from other similar compounds.
属性
CAS 编号 |
1212-83-5 |
|---|---|
分子式 |
C20H26Br2N6O4S |
分子量 |
606.3 g/mol |
IUPAC 名称 |
7-bromo-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C10H12BrN3.H2O4S/c2*11-9-2-1-7-3-4-14(10(12)13)6-8(7)5-9;1-5(2,3)4/h2*1-2,5H,3-4,6H2,(H3,12,13);(H2,1,2,3,4) |
InChI 键 |
KUYDFFZBJGJAPK-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O |
规范 SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





